molecular formula C16H14ClNO4 B3001971 methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate CAS No. 1164536-53-1

methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate

Cat. No.: B3001971
CAS No.: 1164536-53-1
M. Wt: 319.74
InChI Key: WBCVAVNLRBCOOQ-SOFGYWHQSA-N
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Description

“Methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate” is an organic compound containing several functional groups. It has a methyl ester group (-COOCH3), an amide group (-CONH2), a chloro group (-Cl), and a 5-methylfuran-2-yl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, and the methyl ester group could be formed through an esterification reaction with methanol . The 5-methylfuran-2-yl group could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoyl group indicates that this part of the molecule could have geometric isomerism .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methyl ester group could also undergo hydrolysis to form a carboxylic acid and methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate has been identified as a significant intermediate in the synthesis of Tianeptine. This compound is produced through a series of reactions including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This process is notable for its industrial applicability due to its high yield and cost-effectiveness, making it suitable for large-scale production. The structure of this product has been confirmed through various spectroscopic methods (Yang Jian-she, 2009).

Chemical Properties and Structural Analysis

Research on the structural aspects of similar compounds, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives, has revealed intricate hydrogen-bonded supramolecular structures. These structures vary in dimensionality, ranging from one-dimensional chains to three-dimensional frameworks, indicating the potential for diverse chemical applications based on the compound's molecular architecture (J. Portilla et al., 2007).

Potential in Medicinal Chemistry

Compounds similar to methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate have been explored for their antimicrobial properties. For instance, novel Arylazopyrazolones substituted with Thiazolyhydrazone have shown significant antimicrobial activity against various bacteria and fungi. This suggests a potential avenue for the use of similar compounds in the development of new antimicrobial agents (P. Shah, 2014).

Application in Age-Related Macular Degeneration Treatment

A derivative of this compound, specifically 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate, has been developed as a prodrug for treating age-related macular degeneration (AMD). This compound, used in clinical trials, targets VEGFr2 and the Src family kinases, demonstrating the compound's potential in ophthalmologic therapeutic applications (M. Palanki et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or chemical intermediate .

Properties

IUPAC Name

methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-3-5-12(22-10)6-8-15(19)18-14-9-11(17)4-7-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCVAVNLRBCOOQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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